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Introduction

Agarose gel electrophoresis is a fundamental and widely used technique in molecular biology

for the separation, identification, and purification of DNA fragments.[1] The principle relies on

the migration of negatively charged DNA molecules through an agarose gel matrix under the

influence of an electric field.[2] The agarose gel acts as a molecular sieve, allowing smaller

DNA fragments to move more quickly through its pores than larger fragments.[3][4]

Consequently, DNA fragments are separated based on their size. The distance migrated is

inversely proportional to the logarithm of the fragment size.[5] This protocol provides a detailed

methodology for performing agarose gel electrophoresis for the analysis of DNA samples.

Materials and Reagents
Equipment

Horizontal gel electrophoresis apparatus (gel box, casting trays, and combs)

Power supply

Microwave or heating plate

UV transilluminator or other gel imaging system (e.g., Blue/Green LED)

Micropipettes and tips
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Conical flasks or beakers

Graduated cylinders

Reagents
Electrophoresis-grade agarose[6]

Deionized water

Electrophoresis buffer (TAE or TBE)[4][6]

DNA samples

DNA ladder (molecular weight marker)[6]

6X DNA loading dye[6]

DNA stain (e.g., Ethidium Bromide, SYBR® Safe, GelGreen®)[3][7]

Data Presentation: Reagent and Gel Preparation
Quantitative data for reagent and gel preparation are summarized in the tables below for easy

reference.

Table 1: Recommended Agarose Concentrations for DNA Separation

The concentration of agarose determines the pore size of the gel and is critical for resolving

DNA fragments of different sizes.[5][8] Lower concentrations are used for large fragments,

while higher concentrations provide better resolution for small fragments.[5][9]
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Agarose Concentration (% w/v) Optimal DNA Fragment Size Range (kb)

0.7% 5 - 10

1.0% 0.5 - 7

1.2% 0.4 - 6

1.5% 0.2 - 3

2.0% 0.05 - 2

Source: Adapted from multiple sources.[1][8][9]

Table 2: Preparation of Electrophoresis Buffers

The most common running buffers are Tris-acetate-EDTA (TAE) and Tris-borate-EDTA (TBE).

[10] TAE is often preferred for separating large DNA fragments and for experiments requiring

subsequent DNA purification, while TBE has a higher buffering capacity, making it suitable for

longer runs.[3]

Buffer Stock Solution (per 1 Liter) Working Solution (1X)

TAE

50X Stock:- 242 g Tris base-

57.1 mL glacial acetic acid-

100 mL 0.5 M EDTA (pH 8.0)

Dilute 50X stock 1:50 with

deionized water.(e.g., 20 mL of

50X stock in 980 mL dH₂O)

TBE

10X Stock:- 108 g Tris base-

55 g boric acid- 40 mL 0.5 M

EDTA (pH 8.0)

Dilute 10X stock 1:10 with

deionized water.(e.g., 100 mL

of 10X stock in 900 mL dH₂O)

Source: Adapted from multiple sources.[3][10][11]

Table 3: Common DNA Stains for Agarose Gels

DNA is colorless and requires staining for visualization.[12] Staining can be performed by

adding the dye to the molten agarose (pre-staining) or by soaking the gel after electrophoresis

(post-staining).[5]
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DNA Stain Concentration
Visualization
Method

Characteristics

Ethidium Bromide

(EtBr)
0.2 - 0.5 µg/mL UV Light (300 nm)

High sensitivity,

intercalating agent.

Caution: Potent

mutagen.[1][5][10]

SYBR® Safe Per manufacturer
Blue Light (~470 nm)

or UV Light

Lower toxicity than

EtBr, high sensitivity.

[3]

GelGreen® Per manufacturer
Blue Light (~470 nm)

or UV Light

Lower toxicity, stable

in microwave heating.

[7]

Methylene Blue Per manufacturer White Light

Lower sensitivity, non-

toxic, suitable for

educational purposes.

[3]

Experimental Protocols
The following sections provide a step-by-step methodology for performing agarose gel

electrophoresis.

Workflow Overview
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1. Prepare Reagents
(Buffer, Agarose)

2. Cast Agarose Gel

4. Load Samples into Gel

Solidify gel & place in tank

3. Prepare DNA Samples
(Add Loading Dye)

5. Run Electrophoresis

6. Visualize & Document DNA

Click to download full resolution via product page

Caption: Experimental workflow for DNA separation by agarose gel electrophoresis.

Protocol 1: Agarose Gel Preparation
Measure Agarose: Weigh the appropriate amount of agarose powder based on the desired

concentration and final volume (see Table 1). For a standard 100 mL, 1% gel, use 1.0 g of

agarose.[3]

Mix with Buffer: Add the agarose powder to a volume of 1X electrophoresis buffer (TAE or

TBE) in a flask that is 2-4 times the volume of the solution to prevent boiling over.[13]

Dissolve Agarose: Heat the mixture in a microwave for 1-3 minutes, swirling the flask every

30-45 seconds, until the agarose is completely dissolved and the solution is clear.[1][2]
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Caution: The solution can become superheated; wear appropriate personal protective

equipment.

Cool Solution: Let the agarose solution cool on the benchtop to about 50-60°C (the flask

should be comfortable to hold).[1][5]

Add DNA Stain (Optional, for Pre-staining): If using a pre-staining method, add the DNA stain

(e.g., Ethidium Bromide to a final concentration of 0.5 µg/mL) to the cooled agarose solution

and swirl gently to mix.[5][10]

Cast the Gel: Place the gel comb into the casting tray. Pour the molten agarose into the tray

to a thickness of about 3-5 mm.[5] Ensure there are no air bubbles, especially near the

comb; remove any bubbles with a clean pipette tip.[1]

Solidify the Gel: Allow the gel to solidify completely at room temperature for 20-30 minutes,

or at 4°C for 10-15 minutes.[1]

Protocol 2: Sample Preparation and Loading
Prepare Samples: Mix your DNA samples and the DNA ladder with 6X loading dye. A

common ratio is 1 volume of 6X loading dye to 5 volumes of DNA sample.[5] The loading dye

increases the density of the sample, allowing it to sink into the wells, and contains tracking

dyes to monitor the electrophoresis progress.[1][14]

Set up Electrophoresis Chamber: Once the gel is solid, carefully remove the comb.[2] Place

the casting tray with the gel into the electrophoresis tank. The wells should be positioned at

the negative (black) electrode end.[3]

Add Running Buffer: Fill the electrophoresis tank with 1X running buffer (the same buffer

used to make the gel) until the gel is submerged by 3-5 mm of buffer.[13]

Load Samples: Carefully pipette the prepared DNA ladder into the first well. Load the

prepared DNA samples into the adjacent wells.[1][11] Avoid puncturing the bottom of the

wells and introducing air bubbles.[3]

Protocol 3: Running the Gel
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Connect to Power: Place the lid on the gel box, ensuring the electrodes are correctly

oriented. Connect the electrical leads to the power supply, matching black to black (negative)

and red to red (positive).[5] Remember: "Run to Red" as the negatively charged DNA will

migrate towards the positive (red) anode.[1]

Set Voltage: Turn on the power supply and set the voltage. A typical run is performed at 80-

150 V.[1] Alternatively, a voltage of 5-10 V/cm (distance between electrodes) can be used.[5]

[9] Running the gel at a lower voltage for a longer time generally results in better resolution.

[15]

Run Electrophoresis: Allow the gel to run until the tracking dye has migrated approximately

75-80% of the length of the gel.[1] A typical run time is 1 to 1.5 hours.[1]

Protocol 4: DNA Visualization
Stop Electrophoresis: Turn off the power supply and disconnect the leads.

Remove Gel: Carefully remove the lid and lift the gel tray out of the buffer tank.

Post-staining (if required): If the DNA stain was not included in the gel, place the gel in a

container with the staining solution (e.g., 0.5 µg/mL EtBr in TAE buffer) and incubate on a

rocker for 20-30 minutes.[1] Follow with a brief destaining step in water to reduce

background fluorescence.[1]

Visualize DNA: Place the stained gel onto the viewing surface of a UV transilluminator or a

suitable blue-light imaging system.[1] Caution: UV light is harmful to eyes and skin; always

use a protective face shield or enclosure.

Document Results: Photograph the gel using a gel documentation system. The separated

DNA fragments will appear as distinct bands.[5] The size of the unknown fragments can be

estimated by comparing their migration distance to that of the bands in the DNA ladder.[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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